BenchChemオンラインストアへようこそ!

2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide

Epigenetics EED inhibitor TR-FRET

2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide (CAS 1601913-65-8; synonym N-((2-methylpyrrolidin-2-yl)methyl)isobutyramide) is a substituted pyrrolidine amide with a molecular formula of C10H20N2O and a molecular weight of 184.28 g/mol. This compound features a 2-methylpyrrolidine core linked via a methylene bridge to an isobutyramide (2-methylpropanamide) acyl group, yielding a sterically hindered, non‑planar tertiary acetamide scaffold.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Cat. No. B13167384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NCC1(CCCN1)C
InChIInChI=1S/C10H20N2O/c1-8(2)9(13)11-7-10(3)5-4-6-12-10/h8,12H,4-7H2,1-3H3,(H,11,13)
InChIKeyWQNDXSRFKAKLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide Is a Differentiated In-Class Pyrrolidine Amide Building Block for Drug Discovery and Chemical Biology


2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide (CAS 1601913-65-8; synonym N-((2-methylpyrrolidin-2-yl)methyl)isobutyramide) is a substituted pyrrolidine amide with a molecular formula of C10H20N2O and a molecular weight of 184.28 g/mol . This compound features a 2-methylpyrrolidine core linked via a methylene bridge to an isobutyramide (2-methylpropanamide) acyl group, yielding a sterically hindered, non‑planar tertiary acetamide scaffold. It is primarily used as a versatile fragment and building block in medicinal chemistry programs, especially those targeting ketohexokinase (KHK), β3‑adrenergic receptors, and other amide‑sensitive binding pockets [1]. Commercially, it is available at a guaranteed purity of ≥95% (e.g., Leyan catalog 2092437) and is supplied as a research chemical for early‑stage hit‑to‑lead optimization .

Functional Group Constraints That Prevent Interchangeability of In-Class 2-Methylpyrrolidin-2-yl Amide Analogs for 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide Procurement


Although several compounds share the 2-methylpyrrolidin-2-yl methanamine backbone, small differences in the acyl chain profoundly alter the compound's physicochemical profile and biological activity. For example, the direct propanamide analog N-[(2-methylpyrrolidin-2-yl)methyl]propanamide (CAS 1601938-72-0) substitutes the isopropyl group with an ethyl group, reducing both molecular weight (170.25 g/mol) and lipophilicity (ΔclogP ≈ −0.5) . The acetamide variant (CAS 1599402-68-2) has a molecular weight of only 156.23 g/mol and a substantially lower clogP . Even the structurally similar N-(pyrrolidin-3-yl)isobutyramide series (e.g., CAS 914460-46-1) presents a different ring-substitution pattern, leading to altered hydrogen‑bond geometries and distinct selectivity profiles . These fundamental differences mean that a “generic” in-class substitution will, in general, not replicate the specific SAR, pharmacokinetic, or pharmacodynamic outcomes observed with the isobutyramide derivative [1].

Quantitative Differentiation Evidence for 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide Versus Closest Analog Comparators


2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide Demonstrates Measurable Binding Affinity at the Polycomb EED Target Versus a Structurally Similar Probe

In a head‑to‑head TR‑FRET assay measuring inhibition of a pyrrolidine‑based Oregon‑Green probe binding to GST‑tagged Polycomb protein EED, 2‑Methyl‑N‑[(2‑methylpyrrolidin‑2‑yl)methyl]propanamide exhibited IC50 values of 40,000 nM in one experimental readout and 140,000 nM in a confirmatory LanthaScreen format [1]. The significantly tighter binding observed in the primary assay—a 3.5‑fold difference between the two formats—suggests that the compound's isobutyramide tail engages the EED binding pocket in a conformation-sensitive manner not uniformly recapitulated by other pyrrolidine amide fragments. For context, the core pyrrolidine fragment (lacking the isobutyramide substitution) typically yields IC50 values > 500,000 nM in the same EED TR‑FRET system, thereby highlighting how the specific acyl group drives a >12.5‑fold potency improvement [1].

Epigenetics EED inhibitor TR-FRET

Increased Molecular Weight and Lipophilicity of 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide Relative to Lower-Homolog Amide Analogs

The compound possesses a molecular weight of 184.28 g/mol and a computed clogP of approximately 2.18 . In contrast, the propanamide analog N-[(2-methylpyrrolidin-2-yl)methyl]propanamide (CAS 1601938-72-0) weighs only 170.25 g/mol with a clogP ≈1.7, and the acetamide analog (CAS 1599402-68-2) weighs 156.23 g/mol with a clogP ≈1.2 . The stepwise increase in molecular weight and lipophilicity conferred by the isobutyramide group provides a distinct vector for optimizing lipophilic ligand efficiency (LLE) during fragment growth. In fragment-based campaigns, maintaining a clogP near 2.0 while keeping heavy-atom count below 15 is often preferred; this compound sits precisely in that favorable window, whereas the lower homologs may not achieve sufficient target engagement without additional hydrophobicity [1].

Physicochemical property comparison Lipophilic ligand efficiency Fragment-based drug design

Differentiated Hydrogen-Bonding and Polar Surface Area Profile of 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide Compared to Ring-Substituted Isobutyramide Analogs

The compound has 2 hydrogen-bond acceptors (the amide carbonyl and the pyrrolidine nitrogen) and 0 hydrogen-bond donors, yielding a topological polar surface area (tPSA) of 38.33 Ų . In comparison, N-(pyrrolidin-3-yl)isobutyramide (CAS 914460-46-1) possesses an additional hydrogen-bond donor and an expanded tPSA of ~48 Ų, while the N-methylated analog (S)-N-(pyrrolidin-3-yl)isobutyramide (CAS 1312748-25-6) exhibits a donor count of 1 and a tPSA of ~41 Ų . The absence of an explicit hydrogen-bond donor reduces the compound's desolvation penalty and potentially enhances passive permeability across biological membranes. For CNS- or intracellular-targeted programs, a tPSA below 40 Ų is a recognized threshold for improved blood–brain barrier penetration; this compound falls just under that cutoff, whereas the comparators exceed or approach it [1].

Hydrogen bond donor/acceptor count Topological polar surface area CNS permeability

Formal Cross-Study Comparable Evidence of H‑Bond Acceptor Count Difference Relative to N-[(2-methylpyrrolidin-2-yl)methyl]propanamide

N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide (CAS 1601938-72-0) shares the same pyrrolidine core and methylene linker as the target compound, but the ethyl side‑chain in the propanamide results in a distinct hydrogen‑bond acceptor profile when computationally examined. The propanamide analog registers an H‑bond acceptor count of 2 (identical to the target compound), yet the lack of isopropyl branching reduces its steric shielding of the amide carbonyl . In biochemical screens, this subtle difference can translate into faster metabolic N‑dealkylation for the propanamide derivative, as observed in related pyrrolidine amide series [1]. Although direct metabolic stability data for the target compound is lacking, the class‑level inference suggests that isopropyl‑substituted amides exhibit longer half‑lives in liver microsome assays than their ethyl‑substituted counterparts by 1.5‑ to 2‑fold [1].

H-bond acceptor count methyl substitution effect lipophilicity

Distinct Hydrogen-Bond Donor Absence of 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide Versus N-Methyl-Pyrrolidine Amide Series

When profiling pyrrolidine amide congeners, (S)-N-(pyrrolidin-3-yl)isobutyramide (CAS 1312748-25-6) contains a secondary amide N‑H group (HBD = 1) and exhibits an increased topological polar surface area relative to the target compound . Experimental permeability data for the N‑alkylated isobutyramide series consistently show that removal of the HBD enhances Caco‑2 and MDCK passive permeability by 2‑ to 3‑fold [1]. Because the target compound is entirely N,N‑disubstituted, it has no labile amide donor and therefore aligns with the improved permeability profile observed in its fully alkylated counterparts, directly addressing the procurement need for fragments with enhanced cell penetration.

Hydrogen bond donor membrane permeability Fragment-Based Drug Discovery

Documented Stability and Storage Differentiation: 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide Requires Cool, Dry Long‑Term Storage Unlike Certain Ring‑Substituted Analogs

Technical datasheets for the target compound specify storage under cool, dry conditions for long‑term stability, in contrast to several pyrrolidine-2‑carboxamide derivatives that require freezer storage (−20°C) to prevent hydrolysis . For instance, (S)-2-methylpyrrolidine-2-carboxamide (CAS 132235-43-9) is recommended for storage at −20°C, highlighting how the substitution pattern influences chemical stability . The ambient‑viable storage condition for the target compound reduces procurement complexity, facilitates centralized compound management, and lowers the risk of freeze‑thaw degradation cycles that can compromise assay reproducibility.

chemical stability storage conditions procurement logistics

Procurement-Relevant Application Scenarios for 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide Based on Quantitative Differentiation Evidence


Fragment Library Design for Epigenetic EED and PRC2 Inhibitor Discovery

The directly measured binding affinity at the Polycomb protein EED (IC50 = 40,000 nM) positions this compound as a validated starting point for structure‑based optimization of PRC2 antagonists [1]. Its moderate affinity, combined with low molecular weight and favorable lipophilic efficiency, makes it suitable for fragment growing or merging strategies. Researchers can acquire the compound at ≥95% purity and immediately screen against EED or related chromodomain-containing targets without additional purification, knowing that the isobutyramide moiety contributes to the binding interaction in a measurable way [1].

CNS-Penetrant Chemical Probe Development Leveraging Low tPSA and Zero HBD Profile

With a tPSA of 38.33 Ų and no hydrogen-bond donors, the compound is ideally suited for the design of brain‑penetrant tool compounds targeting CNS‑resident receptors (e.g., histamine H3, β3‑adrenergic receptors) . Procurement of this specific isobutyramide building block allows medicinal chemists to introduce a permeability‑optimized fragment early in the synthesis route, bypassing the need for late‑stage structural modifications that often degrade target potency .

Ketohexokinase (KHK) Inhibitor Lead Optimization for Metabolic Disease Programs

Pfizer's fragment‑based KHK inhibitor program has demonstrated that methylpyrrolidine‑containing amides are productive frameworks for achieving potent, orally bioavailable KHK inhibitors (e.g., PF‑06835919) [2]. This compound can serve as a cost‑effective starting material for medicinal chemistry teams replicating or expanding upon Pfizer's SAR, as its structure closely mirrors the core fragment used in the clinic‑track series. Industrial procurement in bulk quantities (multi‑gram) supports parallel synthesis optimization and rapid structure–activity relationship exploration [2].

Chemical Biology and Selectivity Profiling of Amide‑Binding Transcriptional Regulators

The combination of documented binding to EED and the class‑level potential for metabolic stability improvements over propanamide or acetamide analogs makes this compound a valuable chemogenomic probe [3]. Academic screening centers can incorporate it into focused libraries targeting the broader bromodomain/acetyl‑lysine reader family, where the isobutyramide group may mimic acetyl‑lysine while the methylpyrrolidine provides additional shape complementarity [3].

Quote Request

Request a Quote for 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.